molecular formula C10H11NO2 B3030845 CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER CAS No. 97480-55-2

CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER

Cat. No.: B3030845
CAS No.: 97480-55-2
M. Wt: 177.2 g/mol
InChI Key: MGIODZWPWVYAOR-UHFFFAOYSA-N
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Description

Cyclopropyl-carbamic acid phenyl ester is an organic compound with the chemical formula C10H11NO2. It is known for its unique structure, which includes a cyclopropyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl-carbamic acid phenyl ester can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with phenyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound.

    Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-carbamic acid phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and phenol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Cyclopropylamine and phenol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-carbamic acid phenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl-carbamic acid phenyl ester involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The ester bond can be hydrolyzed in biological systems, releasing active components that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the ester functionality.

    Phenyl chloroformate: Used as a reagent in the synthesis of cyclopropyl-carbamic acid phenyl ester.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

phenyl N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(11-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIODZWPWVYAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545817
Record name Phenyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97480-55-2
Record name Phenyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropylamine (500 mg) in chloroform (5 ml) were added pyridine (1.04 mg) and a solution of phenyl chloroformate (1.65 g) in chloroform (2 ml) 0° C. and the reaction mixture was stirred at ambient temperature for 0.5 hour. To the mixture was added ethyl acetate and the solution was washed successively with water, a 5% aqueous citric acid solution, a saturated aqueous sodium hydrogen carbonate and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give cyclopropylaminocarbonyloxybenzene (1.6 g) as a pale yellow powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.04 mg
Type
catalyst
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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